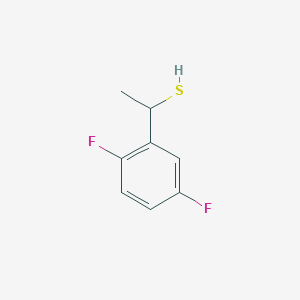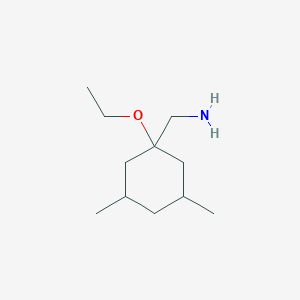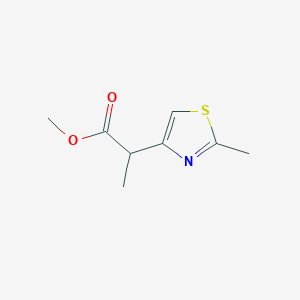
1-(2,5-Difluorophenyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8F2S and a molecular weight of 174.21 g/mol It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring at the 2 and 5 positions
Méthodes De Préparation
One common method includes the reaction of 2,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thiolates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which 1-(2,5-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical reactions. The compound can interact with cysteine residues in proteins, potentially altering their function or activity. This interaction can affect molecular targets and pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
1-(2,4-Difluorophenyl)ethane-1-thiol: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
1-(2,5-Dichlorophenyl)ethane-1-thiol:
1-(2,5-Difluorophenyl)ethanol: An alcohol instead of a thiol, which changes its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in the combination of its thiol group and the specific positioning of fluorine atoms, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H8F2S |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |
Clé InChI |
YHRXBYMTIVLPQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)




![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)
![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)





